molecular formula C9H8Cl2FN3O B8088643 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B8088643
M. Wt: 264.08 g/mol
InChI Key: NMWUYCFALKTJOG-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the oxadiazole ring, along with the chloro and fluoro substituents, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is usually synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For this compound, the starting material could be 2-chloro-6-fluorobenzohydrazide, which reacts with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

  • Substitution Reactions: : The introduction of the methanamine group can be achieved through nucleophilic substitution reactions. This involves the reaction of the oxadiazole intermediate with a suitable amine, such as methanamine, under controlled conditions.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents, potentially leading to different pharmacologically active compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and the chloro and fluoro substituents play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
  • 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamine

Uniqueness

Compared to similar compounds, 1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific combination of substituents and the presence of the hydrochloride salt. These features can influence its solubility, stability, and biological activity, making it a distinct entity with potentially unique applications and properties.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O.ClH/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)15-14-9;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWUYCFALKTJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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